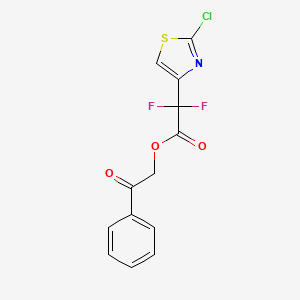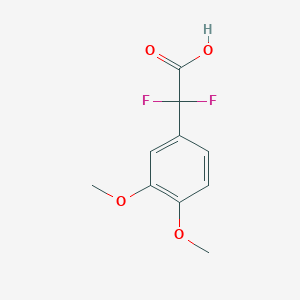
(3,4-Dimethoxyphenyl)-difluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of a difluoroacetic acid moiety attached to a 3,4-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetic acid typically involves the introduction of the difluoroacetic acid group to the 3,4-dimethoxyphenyl precursor. One common method involves the reaction of 3,4-dimethoxyphenylacetic acid with difluorocarbene generated in situ from a difluoromethylating agent under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran or dichloromethane at low temperatures to ensure the stability of the difluorocarbene intermediate.
Industrial Production Methods: Industrial production of 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 2-(3,4-Dimethoxyphenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetic acid group to a difluoromethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 2-(3,4-dimethoxyphenyl)-2,2-difluoromethyl derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The difluoroacetic acid moiety can act as a bioisostere, mimicking the behavior of other functional groups in biological systems. This allows the compound to modulate enzyme activity or receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
3,4-Dimethoxyphenylacetic acid: Lacks the difluoroacetic acid group, resulting in different chemical and biological properties.
2-(3,4-Dimethoxyphenyl)acetic acid: Similar structure but without the difluoro substitution, leading to variations in reactivity and applications.
3,4-Dimethoxyphenethylamine: An analogue with an amine group instead of the difluoroacetic acid moiety, used in different research contexts.
Uniqueness: 2-(3,4-Dimethoxyphenyl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for exploring new chemical reactions and biological interactions.
特性
分子式 |
C10H10F2O4 |
|---|---|
分子量 |
232.18 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H10F2O4/c1-15-7-4-3-6(5-8(7)16-2)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) |
InChIキー |
YYYODAOLDZONQG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



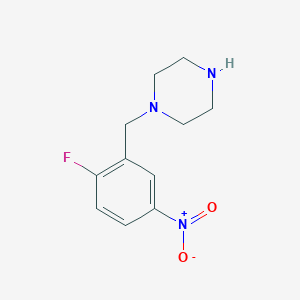
![1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601880.png)
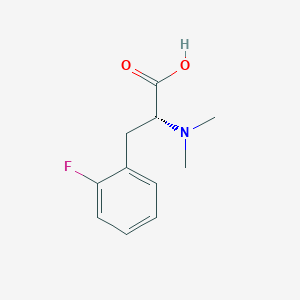
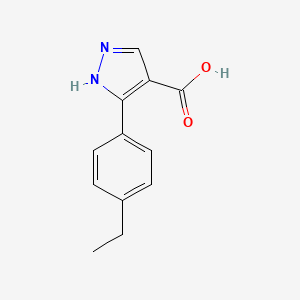

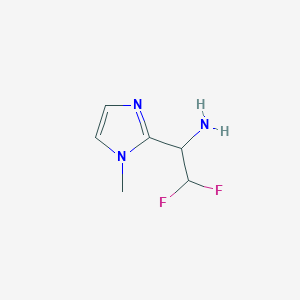

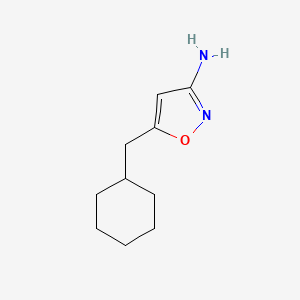

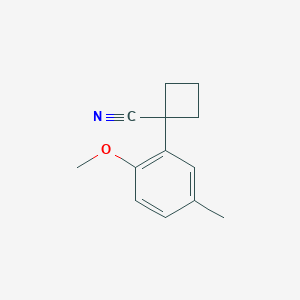

![1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)
